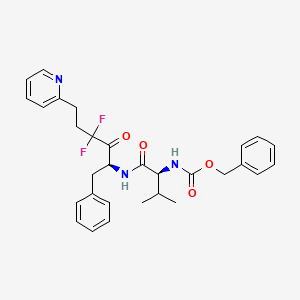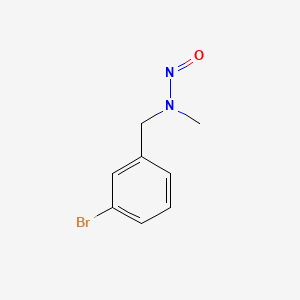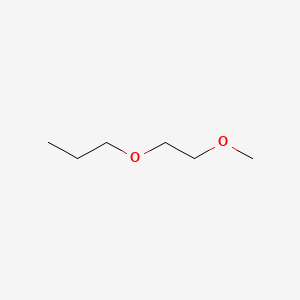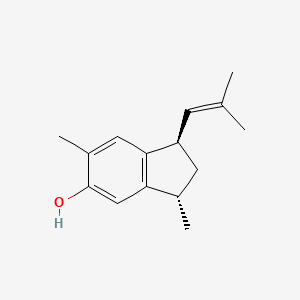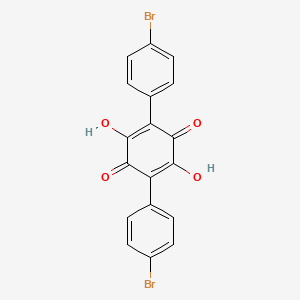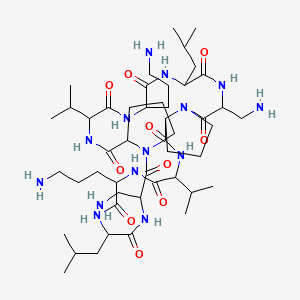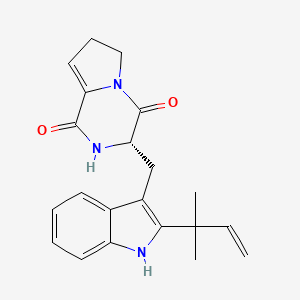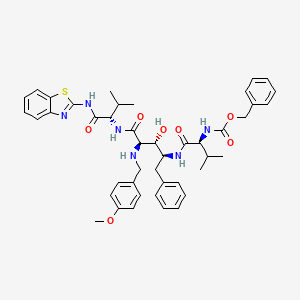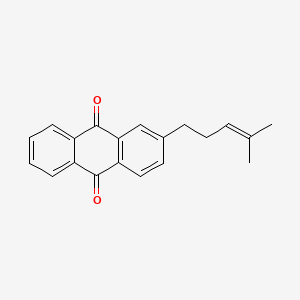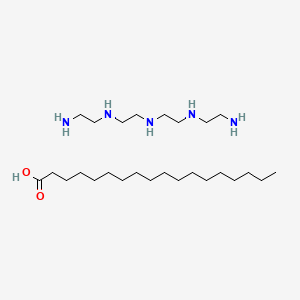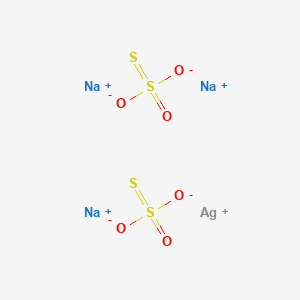
Sodium silver thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium silver thiosulfate is an inorganic compound with the chemical formula Na3Ag(S2O3)2. It is known for its applications in various fields, including horticulture, photography, and medicine. This compound is particularly noted for its ability to inhibit the action of ethylene, a plant hormone responsible for aging and ripening.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium silver thiosulfate is typically prepared by combining solutions of sodium thiosulfate and silver nitrate. The reaction can be represented as follows: [ 2AgNO_3 + Na_2S_2O_3 \rightarrow Ag_2S_2O_3 + 2NaNO_3 ] To prepare a 0.02 M solution of this compound, 20 mL of 0.1 M silver nitrate solution is slowly added to 80 mL of 0.1 M sodium thiosulfate solution . The solution should be mixed thoroughly to ensure complete reaction and can be stored in a refrigerator for up to a month.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger quantities and more controlled environments to ensure purity and consistency. The solutions are prepared in large reactors, and the resulting compound is often crystallized and purified for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium silver thiosulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfate ions.
Reduction: It acts as a reducing agent in various chemical processes.
Substitution: It can participate in substitution reactions where the thiosulfate ion is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, bromine.
Reducing Agents: Sodium borohydride.
Substitution Reactions: Often involve other metal salts or complexing agents.
Major Products Formed:
Oxidation: Sulfate ions.
Reduction: Silver metal and other reduced species.
Substitution: Various metal thiosulfate complexes.
Applications De Recherche Scientifique
Sodium silver thiosulfate has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which sodium silver thiosulfate exerts its effects is through the inhibition of ethylene production. Ethylene is a hormone responsible for plant aging and ripening. By binding to ethylene receptors, this compound prevents the hormone from exerting its effects, thereby extending the freshness of plant products .
Comparaison Avec Des Composés Similaires
Sodium Thiosulfate (Na2S2O3): Used in similar applications but lacks the silver component, making it less effective in certain contexts.
Silver Nitrate (AgNO3): Used in photography and medicine but does not have the same ethylene-inhibiting properties.
Potassium Thiosulfate (K2S2O3): Another thiosulfate compound with similar properties but different solubility and reactivity characteristics.
Uniqueness: Sodium silver thiosulfate is unique due to its dual functionality, combining the properties of both silver and thiosulfate ions. This combination allows it to effectively inhibit ethylene and serve as a versatile reagent in various applications.
Propriétés
Numéro CAS |
16027-55-7 |
|---|---|
Formule moléculaire |
AgNa3O6S4 |
Poids moléculaire |
401.1 g/mol |
Nom IUPAC |
silver;trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/Ag.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q4*+1;;/p-4 |
Clé InChI |
XXAQKQFXTTXLEW-UHFFFAOYSA-J |
SMILES canonique |
[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


